molecular formula C6H13BF3K B2454635 Potassium;trifluoro(4-methylpentyl)boranuide CAS No. 2409048-01-5

Potassium;trifluoro(4-methylpentyl)boranuide

Cat. No.: B2454635
CAS No.: 2409048-01-5
M. Wt: 192.07
InChI Key: VJZFHAXJIRGJGP-UHFFFAOYSA-N
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Description

Potassium;trifluoro(4-methylpentyl)boranuide is a chemical compound with the molecular formula C6H13BF3K. It is a potassium salt of trifluoroborate, characterized by the presence of a trifluoro(4-methylpentyl)boranuide anion. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in organic synthesis.

Mechanism of Action

Target of Action

Potassium;trifluoro(4-methylpentyl)boranuide is a type of organotrifluoroborate compound . Organotrifluoroborates are known to be potent boronic acid surrogates . They are often used in Suzuki Cross-Coupling reactions, where they interact with various organic compounds .

Mode of Action

In Suzuki Cross-Coupling reactions, organotrifluoroborates, such as this compound, act as the boron component . They interact with organic compounds to form new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki Cross-Coupling reaction pathway . This pathway is essential for the synthesis of various organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

Like other organotrifluoroborates, it is expected to have good solubility in water . This property can influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including complex pharmaceuticals and polymers .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . Furthermore, it is sensitive to strong oxidizing agents, which can affect its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium;trifluoro(4-methylpentyl)boranuide can be synthesized through several methods. One common approach involves the reaction of 4-methylpentylboronic acid with potassium fluoride and a fluorinating agent such as tetrafluoroboric acid. The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) under controlled temperature and pressure conditions. The resulting product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may also incorporate advanced purification methods such as chromatography to achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions

Potassium;trifluoro(4-methylpentyl)boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions, often in the presence of a catalyst to enhance the reaction rate .

Major Products Formed

The major products formed from reactions involving this compound include boronic acids, borate esters, and various substituted boron compounds. These products are valuable intermediates in organic synthesis and find applications in the pharmaceutical and agrochemical industries .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium;trifluoro(4-methylpentyl)boranuide is unique due to its specific alkyl chain structure, which imparts distinct physical and chemical properties. This uniqueness makes it particularly valuable in certain synthetic applications where other trifluoroborates may not be as effective .

Properties

IUPAC Name

potassium;trifluoro(4-methylpentyl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BF3.K/c1-6(2)4-3-5-7(8,9)10;/h6H,3-5H2,1-2H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZFHAXJIRGJGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCCC(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BF3K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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